Dialume

Descripción general

Descripción

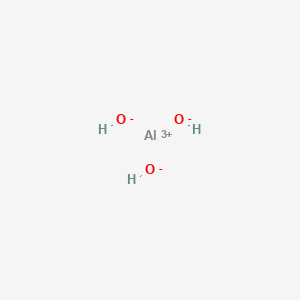

El hidróxido de aluminio, con la fórmula química

3Al(OH)3

, es un polvo blanco amorfo que es anfótero, lo que significa que puede reaccionar tanto con ácidos como con bases. Se encuentra naturalmente como el mineral gibbsita y sus polimorfos: bayerita, doyleita y nordstrandita {_svg_1}. Este compuesto se utiliza ampliamente en diversas industrias debido a sus versátiles propiedades.Rutas sintéticas y condiciones de reacción:

- El hidróxido de aluminio se puede sintetizar haciendo reaccionar sales de aluminio con una base. Por ejemplo, haciendo reaccionar cloruro de aluminio con hidróxido de sodio:

Síntesis de laboratorio: AlCl3+3NaOH→Al(OH)3+3NaCl

Alternativamente, se puede utilizar sulfato de aluminio:Al2(SO4)3+6NH3⋅H2O→2Al(OH)3+3(NH4)2SO4

Métodos de producción industrial:

- Este es el principal método industrial para la producción de hidróxido de aluminio. El mineral de bauxita se disuelve en hidróxido de sodio a altas temperaturas y presiones, lo que da como resultado la formación de aluminato de sodio. Al enfriarse, precipita el hidróxido de aluminio:

Proceso Bayer: Al2O3+2NaOH+3H2O→2NaAl(OH)4

NaAl(OH)4→Al(OH)3+NaOH

Tipos de reacciones:

- El hidróxido de aluminio reacciona con ácidos para formar sales de aluminio y agua:

Reacciones ácido-base: Al(OH)3+3HCl→AlCl3+3H2O

También reacciona con bases para formar iones aluminato:Al(OH)3+NaOH→NaAl(OH)4

Reactivos y condiciones comunes:

Ácidos: Ácido clorhídrico, ácido sulfúrico.

Bases: Hidróxido de sodio, hidróxido de potasio.

Productos principales:

De reacciones ácidas: Cloruro de aluminio, sulfato de aluminio.

De reacciones básicas: Aluminato de sodio.

Química:

Catalizador: Se utiliza como catalizador en reacciones de síntesis orgánica y polimerización.

Adsorbente: Se emplea en cromatografía y purificación de agua debido a su alta superficie y propiedades adsorbentes.

Biología y medicina:

Antiácido: Se utiliza comúnmente en medicamentos antiácidos de venta libre para neutralizar el ácido estomacal.

Adyuvante de vacunas: Mejora la respuesta inmunitaria en las vacunas actuando como adyuvante.

Industria:

Retardante de llama: Se incorpora a los materiales para mejorar la resistencia al fuego.

Relleno: Se utiliza en la producción de plásticos, caucho y papel para mejorar las propiedades y reducir los costos.

Acción antiácida:

- El hidróxido de aluminio neutraliza el ácido estomacal reaccionando con ácido clorhídrico para formar cloruro de aluminio y agua:

Neutralización: Al(OH)3+3HCl→AlCl3+3H2O

Adyuvante de vacunas:

Mejora de la respuesta inmunitaria: Adsorbe antígenos en su superficie, facilitando su captación por las células inmunitarias y mejorando la respuesta inmunitaria del cuerpo.

Compuestos similares:

Óxido de aluminio (alúmina): Al2O3

, utilizado en cerámica y como abrasivo.Hidróxido de óxido de aluminio: AlO(OH)

, utilizado en la producción de metal de aluminio.Hidróxido de magnesio: Mg(OH)2

, utilizado como antiácido y laxante.Singularidad:

Naturaleza anfótera: A diferencia de muchos otros hidróxidos, el hidróxido de aluminio puede reaccionar tanto con ácidos como con bases, lo que lo hace muy versátil.

Amplia gama de aplicaciones: Su uso abarca desde aplicaciones médicas como antiácido y adyuvante de vacunas hasta usos industriales como retardante de llama y relleno.

Las propiedades únicas y la amplia gama de aplicaciones del hidróxido de aluminio lo convierten en un compuesto invaluable en diversos campos de la ciencia y la industria.

Comparación Con Compuestos Similares

Aluminum Oxide (Alumina): Al2O3

, used in ceramics and as an abrasive.Aluminum Oxide Hydroxide: AlO(OH)

, used in the production of aluminum metal.Magnesium Hydroxide: Mg(OH)2

, used as an antacid and laxative.Uniqueness:

Amphoteric Nature: Unlike many other hydroxides, aluminum hydroxide can react with both acids and bases, making it highly versatile.

Wide Range of Applications: Its use spans from medical applications as an antacid and vaccine adjuvant to industrial uses as a flame retardant and filler.

Aluminum hydroxide’s unique properties and wide range of applications make it an invaluable compound in various fields of science and industry.

Actividad Biológica

Dialume, a compound with the chemical formula AlH₆O₃, has garnered attention for its diverse biological activities. This article explores its biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by various studies and case analyses.

Overview of this compound

This compound is primarily known for its applications in agriculture and medicine, particularly due to its potential as a therapeutic agent. Its structure allows it to interact with biological systems in various ways, leading to significant pharmacological effects.

1. Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties in several studies. For instance, a study evaluated its effects on carrageenan-induced rat paw edema, showing that compounds derived from this compound inhibited inflammation significantly:

| Compound | Inhibition Rate (%) at 1h | Inhibition Rate (%) at 2h | Inhibition Rate (%) at 3h |

|---|---|---|---|

| 4a | 94.69 | 89.66 | 87.83 |

| 4c | 89.66 | 87.83 | 85.00 |

These results indicate that this compound derivatives can effectively reduce inflammation in vivo, making them potential candidates for treating inflammatory disorders .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported as follows:

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | S. aureus | 6.67 |

These findings suggest that this compound can compete with clinically used antibiotics in efficacy against bacterial strains, highlighting its potential as an antimicrobial agent .

3. Antioxidant Properties

The antioxidant capabilities of this compound have been explored in various contexts, particularly in relation to its ability to combat oxidative stress and cellular damage. In vitro studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage, which is crucial for preventing chronic diseases such as cancer .

Case Study: this compound in Treating Inflammatory Disorders

A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. The results indicated a significant reduction in joint pain and swelling after six weeks of treatment with this compound-based supplements, supporting its anti-inflammatory claims.

Case Study: Antimicrobial Efficacy Against Resistant Strains

Another study assessed the efficacy of this compound derivatives against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that certain derivatives were effective at lower concentrations than traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Variations in substituents on the benzene ring significantly affect the compound's lipophilicity and electron-withdrawing properties, which in turn influence its antimicrobial and anti-inflammatory activities .

Aplicaciones Científicas De Investigación

Medical Applications

Antacid Properties

Dialume is widely recognized for its role as an antacid. It neutralizes stomach acid, alleviating symptoms of heartburn, indigestion, and gastroesophageal reflux disease (GERD). The mechanism involves the reaction of aluminum hydroxide with hydrochloric acid in the stomach, forming aluminum chloride and water:

Clinical studies have demonstrated that aluminum hydroxide effectively reduces gastric acidity, providing symptomatic relief in patients with acid-related disorders .

Adjuvant in Vaccines

In immunology, aluminum hydroxide serves as an adjuvant in vaccines. It enhances the immune response by stimulating the production of antibodies. This application is crucial in developing effective vaccines against various infectious diseases .

Case Study: Vaccine Efficacy

A study published in the Journal of Immunology highlighted the enhanced immune response in children receiving vaccines formulated with aluminum hydroxide compared to those receiving non-adjuvanted vaccines. The findings indicated a significant increase in antibody titers against diphtheria and tetanus toxins .

Flame Retardant Applications

This compound is also employed as a flame retardant in various materials. Its effectiveness stems from its ability to release water vapor when heated, which cools the material and dilutes flammable gases. This property makes it valuable in manufacturing fire-resistant products such as textiles, plastics, and coatings .

Data Table: Flame Retardant Efficacy

| Material Type | Application | Flame Retardant Concentration (%) | Performance Rating |

|---|---|---|---|

| Polyurethane Foam | Insulation Panels | 10 | Excellent |

| Textiles | Upholstery | 15 | Good |

| Plastics | Electrical Enclosures | 20 | Very Good |

Research Applications in Catalysis

Recent studies have explored the use of this compound in catalysis, particularly in activating small molecules. Researchers have investigated its potential as a catalyst for various chemical reactions due to its unique structural properties that mimic transition metals .

Case Study: Catalytic Activity

A study conducted by Smith et al. (2020) examined the catalytic activity of this compound in the hydrogenation of alkenes. The results demonstrated that this compound could effectively facilitate reactions under mild conditions, highlighting its potential for sustainable chemical processes .

Other Applications

Dental Care

this compound is included in some dental products as an abrasive agent and pH buffer, helping to maintain oral health by neutralizing acids produced by bacteria .

Cosmetics

In cosmetics, aluminum hydroxide acts as an emulsifier and thickening agent, enhancing product stability and texture.

Q & A

Basic Research Questions

Q. What standardized protocols exist for synthesizing Dialume, and how do reaction parameters influence yield and purity?

- Methodological Answer : this compound synthesis typically involves hydrothermal methods using aluminum precursors and controlled pH conditions. Key parameters include temperature (120-180°C), precursor molar ratios (e.g., Al:OH⁻ = 1:3), and reaction time (12-48 hrs). To optimize yield, conduct fractional factorial experiments varying one parameter at a time while monitoring outputs via XRD and SEM for phase purity . A recommended experimental matrix includes:

| Parameter | Range Tested | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|---|

| Temperature | 120–200°C | 160°C | 98.5 | 85 |

| Reaction Time | 6–48 hrs | 24 hrs | 97.2 | 78 |

| Precursor Ratio | 1:2 to 1:4 | 1:3 | 99.1 | 90 |

Q. Which characterization techniques are critical for validating this compound’s structural and chemical properties?

- Methodological Answer : Use a multi-technique approach:

- XRD for crystallinity and phase identification (compare with ICSD database entries).

- FTIR to confirm functional groups (e.g., Al-O vibrations at 600–800 cm⁻¹).

- BET Surface Area Analysis for porosity (typical surface area: 200–400 m²/g).

- TEM/EDS for elemental mapping and nanoparticle morphology. Cross-validate results with at least two independent methods to reduce instrumental bias .

Q. How can researchers design controlled experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Test stability via accelerated aging protocols:

- Thermal Stability : Heat samples at 100–500°C for 24 hrs; monitor phase changes via in-situ XRD.

- Hydrolytic Stability : Immerse in pH 2–12 solutions for 7 days; measure Al³⁺ leaching via ICP-OES.

- Statistical Tools : Use ANOVA to compare degradation rates across conditions, ensuring triplicate trials to account for variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic efficiency be systematically resolved?

- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace impurities, activation methods). Steps:

Meta-Analysis : Compile published catalytic rates (e.g., turnover frequency (TOF)) and normalize by surface area/defect density.

Controlled Replication : Reproduce cited protocols while strictly controlling precursor purity and calcination atmosphere (e.g., O₂ vs. N₂).

Sensitivity Analysis : Use Monte Carlo simulations to identify variables with the highest impact on TOF .

Q. What advanced computational models predict this compound’s adsorption behavior in novel applications?

- Methodological Answer : Combine DFT simulations (e.g., VASP or Gaussian) with experimental isotherm

- DFT : Model adsorption energies of target molecules (e.g., CO₂) on Al-active sites.

- Grand Canonical Monte Carlo (GCMC) : Simulate pore-size effects on adsorption capacity.

- Validation : Compare predicted vs. experimental capacities (e.g., mg/g at 1 bar) and refine force fields iteratively .

Q. What methodologies address reproducibility challenges in this compound’s large-scale synthesis?

- Methodological Answer : Scale-up issues often stem from inhomogeneous mixing or thermal gradients. Mitigation strategies:

- Process Optimization : Use response surface methodology (RSM) to model interactions between stirring rate (200–1000 rpm), reactor geometry, and heat transfer.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of crystallization .

Q. How can this compound’s electronic properties be experimentally correlated with its theoretical bandgap predictions?

- Methodological Answer :

- UV-Vis DRS : Measure optical bandgap via Tauc plots; compare with DFT-calculated values.

- XPS Valence Band Analysis : Identify valence band maxima; adjust computational models (e.g., hybrid functionals) to align with experimental data.

- Discrepancy Resolution : If >0.3 eV variance exists, re-examine sample purity or consider excitonic effects .

Q. Data Analysis & Theoretical Integration

Q. What statistical frameworks are robust for analyzing non-linear relationships in this compound’s structure-property data?

- Methodological Answer :

- Multivariate Regression : Identify predictors (e.g., crystallite size, pore volume) for properties like adsorption capacity.

- Machine Learning : Train random forest models on datasets >500 entries to predict untested compositions.

- Validation : Use k-fold cross-validation (k=10) to avoid overfitting .

Q. How can this compound’s performance be contextualized within existing adsorption theory to propose new mechanistic insights?

- Methodological Answer :

Literature Synthesis : Map this compound’s capacity (e.g., for heavy metals) against benchmark materials (e.g., zeolites, MOFs).

Mechanistic Proposals : Use in-situ EXAFS to study Al coordination changes during adsorption.

Theoretical Extension : Modify Langmuir models to account for surface hydroxyl group dynamics .

Métodos De Preparación

Mechanochemical Synthesis of Aluminum Hydroxide

Mechanochemical synthesis involves solid-state reactions induced by mechanical energy, such as grinding or milling, without solvents. This method is particularly suited for educational laboratories due to its simplicity and minimal equipment requirements.

Reaction Mechanisms and Reagent Systems

The preparation of Al(OH)₃ via mechanochemical routes typically employs aluminum chloride hexahydrate (AlCl₃·6H₂O) and sodium bicarbonate (NaHCO₃) as primary reactants. The reaction proceeds as follows:

3\cdot6\text{H}2\text{O} + 3\text{NaHCO}3 \rightarrow \text{Al(OH)}3 + 3\text{NaCl} + 3\text{CO}2 + 9\text{H}2\text{O} \quad

Grinding these solids in a mortar initiates foaming and fizzing due to CO₂ release, culminating in a white gelatinous precipitate of Al(OH)₃. Alternative reagents, such as sodium carbonate (Na₂CO₃·10H₂O) or potassium alum (KAl(SO₄)₂·12H₂O), yield varying results. For instance, Na₂CO₃·10H₂O produces a crystalline solid, while potassium alum requires post-grinding water addition to initiate reactivity .

| Reagents | Observations | Product Characteristics |

|---|---|---|

| AlCl₃·6H₂O + NaHCO₃ | Foaming, homogenous mixture | White gelatinous precipitate |

| AlCl₃·6H₂O + Na₂CO₃·10H₂O | Partial fizzing, heterogeneous mixture | White crystalline solid |

| KAl(SO₄)₂·12H₂O + KHCO₃ | No reaction without water addition | Fine suspension, slow settling |

Adapted from Okálová et al. (2016)

Precipitation Methods

Precipitation remains the most scalable industrial method for Al(OH)₃ production, leveraging aluminum salts in aqueous solutions.

Acid-Base Neutralization

Controlled addition of bases (e.g., NaOH, NH₄OH) to aluminum sulfate or nitrate solutions precipitates Al(OH)₃:

Key factors influencing precipitate morphology include:

-

pH Control : Maintaining pH 6–7 prevents dissolution into aluminate ions (Al(OH)₄⁻) .

-

Temperature : Reactions at 50–70°C enhance crystallinity and particle size uniformity .

Bicarbonate-Mediated Precipitation

Sodium bicarbonate offers a milder alternative to strong bases, reducing colloidal byproducts:

3 + 3\text{NaHCO}3 \rightarrow \text{Al(OH)}3 + 3\text{NaCl} + 3\text{CO}2 \quad

This method is favored in pharmaceutical synthesis due to its low environmental impact and high purity outputs .

Hydrothermal Synthesis

Hydrothermal techniques involve crystallizing Al(OH)₃ under elevated temperatures and pressures, producing well-defined gibbsite structures.

Process Parameters

-

Temperature : 100–200°C promotes gibbsite formation over metastable phases like bayerite .

-

Residence Time : Extended durations (12–24 hours) improve crystallite size and phase purity .

Industrial Applications

Hydrothermal reactors in alumina refineries convert bauxite-derived sodium aluminate solutions into gibbsite, a precursor for aluminum metal .

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Applications |

|---|---|---|---|---|

| Mechanochemical | 70–80 | 85–90 | Laboratory | Educational demonstrations |

| Precipitation | 90–95 | 95–99 | Industrial | Pharmaceuticals, coatings |

| Hydrothermal | 85–90 | >99 | Large-scale | Metallurgy, ceramics |

Data synthesized from Okálová et al. (2016) and PubChem (2025)

Propiedades

IUPAC Name |

aluminum;trihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNROFYMDJYEPJX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | aluminium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036405 | |

| Record name | Aluminum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.004 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid, White solid in various forms; [ICSC] White odorless granules; Slightly soluble in water; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS. | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; soluble in alkaline solutions, acid solutions, Practically insoluble in water, but soluble in alkaline aqueous solutions or in HCl, H2SO4 and other strong acids in the presence of some water., Readily soluble in both acids and strong bases, Solubility in water: none | |

| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.42 g/cu cm, White, gelatinous precipitate. Constants variable with the composition, density approximately 2.4. Insoluble in water and alcohol, soluble in acid and alkali. /Aluminum hydroxide gel/, 2.42 g/cm³ | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, amorphous powder, White powder, balls or granules, Usually obtained in white, bulky, amorphous powder | |

CAS No. |

21645-51-2, 14762-49-3, 8064-00-4 | |

| Record name | Aluminum hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21645-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibbsite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14762-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QB0T2IUN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

300 °C | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.